molecular formula C18H18N4O2S B2678728 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile CAS No. 536719-76-3

7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B2678728
CAS No.: 536719-76-3
M. Wt: 354.43
InChI Key: ABOUMNGMEJHJAA-UHFFFAOYSA-N
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Description

7-Amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is an organic compound with a complex molecular structure. This compound belongs to a class of heterocyclic compounds, which are crucial in various chemical, biological, and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the pyrano[2,3-d]pyrimidine core. This process generally includes the following steps:

  • Condensation reaction: : Starting with a precursor such as 2-amino-3-cyanopyridine, which undergoes condensation with an appropriate aldehyde.

  • Cyclization: : Cyclization occurs through intramolecular nucleophilic attack, facilitated by heating or using a catalyst.

Reaction conditions often involve temperatures ranging from 80°C to 120°C, and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

For large-scale production, similar synthetic methods are employed, but they are optimized for efficiency and cost-effectiveness. Industrial methods often use batch or continuous flow reactors, ensuring consistent quality and yield. Catalyst choice and solvent recovery systems are crucial for minimizing waste and maximizing output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions can convert nitro groups to amines using agents like lithium aluminum hydride.

  • Substitution: : It can participate in nucleophilic substitution reactions where the benzylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.

  • Substitution: : Sodium hydride, various nucleophiles like alcohols or amines.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted derivatives retaining the pyrano[2,3-d]pyrimidine core.

Scientific Research Applications

7-Amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a compound of interest in various fields:

  • Chemistry: : Used as a starting material for the synthesis of complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Industry: : Employed in the creation of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Enzyme inhibition: : It may inhibit enzymes by binding to their active sites, thus blocking substrate access.

  • Pathways involved: : It can affect signaling pathways in cells, leading to changes in biological responses.

Comparison with Similar Compounds

Compared to other pyrano[2,3-d]pyrimidines, this compound stands out due to its unique substitution pattern:

  • Similar compounds

    • 7-Amino-2-(methylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile

    • 7-Amino-2-(ethylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Its uniqueness lies in the benzylthio group, which can confer distinct chemical and biological properties, differentiating it from its methylthio and ethylthio analogs.

Properties

IUPAC Name

7-amino-2-benzylsulfanyl-4-oxo-5-propan-2-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-10(2)13-12(8-19)15(20)24-17-14(13)16(23)21-18(22-17)25-9-11-6-4-3-5-7-11/h3-7,10,13H,9,20H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOUMNGMEJHJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C(OC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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